molecular formula C10H11Br2N B13030580 (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13030580
M. Wt: 305.01 g/mol
InChI Key: STOJXWWQIIBBKJ-VIFPVBQESA-N
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Description

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1344535-75-6) is a chiral, small-molecule building block of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydronaphthalene amines (THNAs), which have emerged as a promising new class of inhibitors targeting Mycobacterium tuberculosis ATP synthase, a validated therapeutic strategy for combating drug-resistant tuberculosis (TB) . Research into tetrahydronaphthalene amide derivatives has shown that select compounds within this structural class exhibit potent in vitro growth inhibition of M. tuberculosis and possess improved pharmacological profiles—including reduced hERG liability and shorter plasma half-lives—compared to the approved drug bedaquiline . With a molecular formula of C₁₀H₁₁Br₂N and a molecular weight of 305.01 g/mol , this reagent features a stereospecific (S)-configuration and two bromine atoms that serve as excellent sites for further functionalization via cross-coupling reactions, making it a versatile advanced intermediate for structure-activity relationship (SAR) studies . It is supplied with a typical purity of 98% and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

(1S)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

STOJXWWQIIBBKJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential therapeutic effects. Here are some areas of focus:

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that brominated naphthalene derivatives can inhibit the growth of human colorectal cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

2. Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact effectively with microbial membranes, leading to cell lysis and death .

Material Science Applications

1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its bromine atoms can act as reactive sites for further chemical modifications .

2. Dyes and Pigments
Due to its vibrant color properties, this compound is being explored as a potential dye in various applications including textiles and coatings. Its stability under light exposure makes it suitable for long-lasting applications .

Case Studies

Case Study 1: Anticancer Research
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Mechanism of Action

The mechanism of action of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related compounds, focusing on substituent effects, stereochemistry, and functional properties.

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
This compound Br (5,6); NH₂ (1, S-config) 305.01 (estimated) High lipophilicity; potential for stereospecific binding due to (S)-configuration
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Br (5,7); NH₂ (1, R-config) 305.01 Positional isomer; R-enantiomer may exhibit divergent biological activity
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Br (6); F (5); NH₂ (1, S) 244.11 Reduced molecular weight vs. dibromo analog; fluorine enhances metabolic stability
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Cl (6); NH₂ (1, R) 218.12 Chlorine substitution lowers lipophilicity; hydrochloride salt improves solubility
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine F (6,8); NH₂ (1, S) 183.20 Dual fluorine substituents increase electronegativity; lower steric bulk
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl (4); N,N-dimethyl 243.38 Bulky cyclohexyl group enhances steric hindrance; dimethylamine increases basicity
(SS,1R)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-6,7-dimethoxy-1,2,3,4-THN-1-amine 2-Bromobenzyl; 6,7-dimethoxy Not provided Complex stereochemistry (SS,1R); sulfinyl and methoxy groups aid in chiral resolution

Substituent Effects on Physicochemical Properties

  • Halogen Type and Position : Bromine substituents at positions 5 and 6 (target compound) confer higher molecular weight and lipophilicity compared to chloro- or fluoro-analogs (e.g., 244.11 g/mol for the 6-bromo-5-fluoro derivative vs. 305.01 g/mol for the dibromo compound) . Fluorine substitution improves metabolic stability due to its electronegativity and small atomic radius .
  • Stereochemistry : The (S)-configuration of the target compound may enhance enantioselectivity in catalytic applications, as seen in related systems where (S,R)-configured catalysts achieved 93% yield and 91% enantiomeric excess (ee) . In contrast, the (R)-enantiomer of 5,7-dibromo-THN-1-amine (a positional isomer) could exhibit distinct binding modes in biological systems .

Tables of Comparative Data

Table 1: Halogen-Substituted THN-Amines

Compound Halogen(s) Molecular Weight Key Feature
(S)-5,6-Dibromo-THN-1-amine Br (5,6) 305.01 High lipophilicity
(S)-6-Bromo-5-fluoro-THN-1-amine Br, F 244.11 Enhanced metabolic stability
(R)-6-Chloro-THN-1-amine hydrochloride Cl 218.12 Improved aqueous solubility

Table 2: Enantiomeric Performance in Catalysis

Catalyst Configuration Reaction Yield (%) Enantiomeric Excess (%)
(S,R)-1g 93 91
(S,S)-1h 69 84

Biological Activity

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with significant potential in biological research due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₁₀H₁₁Br₂N
  • Molecular Weight : 305.01 g/mol
  • IUPAC Name : 5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS Number : 1344535-75-6

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using bromine or bromine sources in suitable solvents like acetic acid. This compound is characterized by its two bromine substituents at the 5 and 6 positions on the naphthalene ring and an amine group at the 1 position .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. A high-throughput screening of various compounds identified several analogs with effective inhibition against Mycobacterium tuberculosis. The compound's minimum inhibitory concentration (MIC) was determined to be less than 20 µM for some derivatives .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The detailed structure–activity relationship (SAR) studies suggest that the bromine atoms enhance its biological activity by increasing hydrophobic interactions with cellular targets .

The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as receptors and enzymes. The presence of bromine enhances its reactivity and binding affinity to biological macromolecules. For example:

  • Dopamine Receptor Interaction : The compound has been tested as a D3 dopamine receptor agonist. It displayed full agonist activity with an EC₅₀ of 710 nM in functional assays while showing minimal activity at D2 receptors .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult
AntimicrobialMIC against M. tuberculosis< 20 µM for active analogs
AnticancerGrowth inhibition in cancer cell linesSignificant inhibition observed
Dopamine ReceptorD3 receptor β-arrestin recruitmentEC₅₀ = 710 nM; minimal D2 receptor activity

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study involving a library of compounds against Mycobacterium tuberculosis, this compound was identified as a potent inhibitor with a confirmed MIC < 20 µM. This finding highlights the compound's potential as a lead structure for developing new antitubercular agents .

Case Study 2: Dopaminergic Activity

Another study focused on optimizing the structure for D3 receptor selectivity found that modifications to the (S)-5,6-Dibromo structure could enhance agonist properties while reducing antagonistic effects on D2 receptors. This optimization is critical for developing selective drugs targeting specific dopamine pathways .

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